

Binospirone: A Technical Guide to Synthesis, Characterization, and Mechanism of Action

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Compound of Interest

Compound Name: **Binospirone**
Cat. No.: **B021904**

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Abstract

Binospirone is a potent and selective azapirone derivative with a distinctive pharmacological profile, acting as a partial agonist at presynaptic 5-HT1_A and an antagonist at postsynaptic 5-HT1A receptors. It also exhibits a moderate affinity for dopamine D2 receptors. This technical guide provides a comprehensive overview of a representative synthetic route for **binospirone**, its physicochemical characterization, and its dual mechanism of action at the molecular level. Experimental protocols for its synthesis and key pharmacological assays are presented, along with a summary of its characterization data. Due to the availability of specific experimental data for **binospirone** in publicly accessible literature, characterization data for the structurally and pharmacologically similar compound, buspirone, is included as a representative example. Complex signaling pathways and experimental workflows are visualized using Graphical Abstracts to facilitate a deeper understanding of this promising research compound.

Synthesis of Binospirone

The synthesis of **binospirone**, chemically known as 8-[2-(2,3-dihydro-1,4-benzodioxin-2-ylmethylamino)ethyl]-8-azaspiro[4.5]decane-7,9-dione, can be achieved through a multi-step process. A representative synthetic approach involves the preparation of two key intermediates: 8-(2-bromoethyl)-8-azaspiro[4.5]decane-7,9-dione and 2-(aminomethyl)-2,3-dihydro-1,4-benzodioxin, followed by their coupling and subsequent conversion to the mesylate salt.^[1]

Synthesis of Intermediates

1.1.1. Synthesis of 8-azaspiro[4.5]decane-7,9-dione (3)

A plausible route to the spirocyclic core involves the condensation of cyclopentanone (1) with two equivalents of ethyl cyanoacetate, followed by hydrolysis and decarboxylation to form 3,3-cyclopentanedicarboxylic acid. Subsequent reaction with a nitrogen source like urea or ammonia followed by heating would yield 8-azaspiro[4.5]decane-7,9-dione (3).

1.1.2. Synthesis of 8-(2-bromoethyl)-8-azaspiro[4.5]decane-7,9-dione (4)

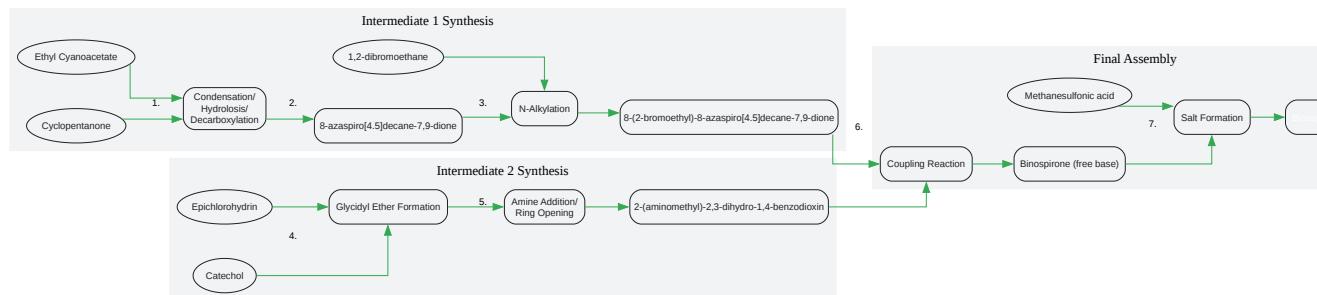
The spirocyclic imide (3) can be N-alkylated using a large excess of 1,2-dibromoethane in the presence of a base such as potassium carbonate to yield the 8-(2-bromoethyl) intermediate (4).

1.1.3. Synthesis of 2-(aminomethyl)-2,3-dihydro-1,4-benzodioxin (6)

This intermediate can be prepared starting from catechol (pyrocatechol). Reaction with epichlorohydrin would form the glycidyl ether, which upon reaction with a nucleophilic amine source (e.g., ammonia or a protected amine) and subsequent ring-opening would yield the desired 2-(aminomethyl)-2,3-dihydro-1,4-benzodioxin (6).

Coupling and Salt Formation

The final steps involve the coupling of the two key intermediates (4 and 6) via nucleophilic substitution, where the amino group of the benzodioxin derivative (6) reacts with the bromine atom of the spirocyclic intermediate (4). The resulting free base of **binospirone** (7) can then be converted to its mesylate salt (8) by treatment with methanesulfonic acid.



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A representative synthetic pathway for **Binospirone** Mesylate.

Experimental Protocols

Protocol 1: Synthesis of 8-(2-bromoethyl)-8-azaspiro[4.5]decane-7,9-dione To a solution of 8-azaspiro[4.5]decane-7,9-dione (1.0 eq) in a suitable solvent dimethylformamide (DMF), is added potassium carbonate (1.5 eq). The mixture is stirred at room temperature for 30 minutes. 1,2-dibromoethane (5.0 eq) is added, and the reaction mixture is heated to 60–70 °C and stirred for 12–16 hours. After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature, diluted with water, and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford 8-(2-bromoethyl)-8-azaspiro[4.5]decane-7,9-dione.

Protocol 2: Synthesis of **Binospirone** A mixture of 8-(2-bromoethyl)-8-azaspiro[4.5]decane-7,9-dione (1.0 eq), 2-(aminomethyl)-2,3-dihydro-1,4-benzodioxin (2.0 eq), and potassium carbonate (2.0 eq) in a polar aprotic solvent like acetonitrile is heated at reflux for 24 hours. The reaction is monitored by TLC. Upon completion of the reaction, the solvent is removed under reduced pressure. The residue is partitioned between water and ethyl acetate. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude **binospirone** free base is purified by column chromatography.

Protocol 3: Preparation of **Binospirone** Mesylate The purified **binospirone** free base is dissolved in a suitable solvent such as isopropanol or acetone. Methanesulfonic acid (1.0 eq) in the same solvent is added dropwise with stirring. The resulting mixture is stirred at room temperature for a few hours until complete salt formation. The precipitated solid is collected by filtration, washed with cold solvent, and dried under vacuum to yield **binospirone** mesylate.

Characterization of **Binospirone**

Comprehensive characterization is essential to confirm the identity, purity, and structure of the synthesized **binospirone**. Standard analytical techniques are used for this purpose.

Disclaimer: Specific spectral data for **binospirone** is not readily available in the public domain. The following data for the structurally similar anxiolytic buspirone is provided as a representative example of the expected analytical results.

Spectroscopic Data (Representative for Buspirone)

Technique	Observed Peaks / Signals	Interpretation
¹ H-NMR	Multiple peaks in the aliphatic (1.5-4.0 ppm) and aromatic (6.0-8.5 ppm) regions.	Presence of protons on the spiro-decanedione, t chain, piperazine, and pyrimidine rings.
¹³ C-NMR	Signals corresponding to aliphatic and aromatic carbons, as well as carbonyl carbons.	Confirms the carbon skeleton of the molecule.
FTIR (cm ⁻¹)	~3400 (N-H stretch), ~2950 (C-H stretch, aliphatic), ~1700 (C=O stretch, imide), ~1600 (C=N and C=C stretch, aromatic), ~1250 (C-N stretch).	Presence of key functional groups including the secondary amine, alkyl chains, imide carbonyls, aromatic rings.
Mass Spec.	Molecular ion peak (M ⁺) and characteristic fragment ions.	Confirms the molecular weight and provides info on the fragmentation pattern, often involving cleavage of the butyl chain.

Physicochemical Properties

Property	Value
Molecular Formula	C ₂₀ H ₂₆ N ₂ O ₄
Molecular Weight	358.44 g/mol
Appearance	White to off-white crystalline solid
Solubility	Soluble in organic solvents like methanol, ethanol, and DMSO. The mesylate salt exhibits enhanced aqueous solubility.

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A typical workflow for the characterization of synthesized **Binospirone**.

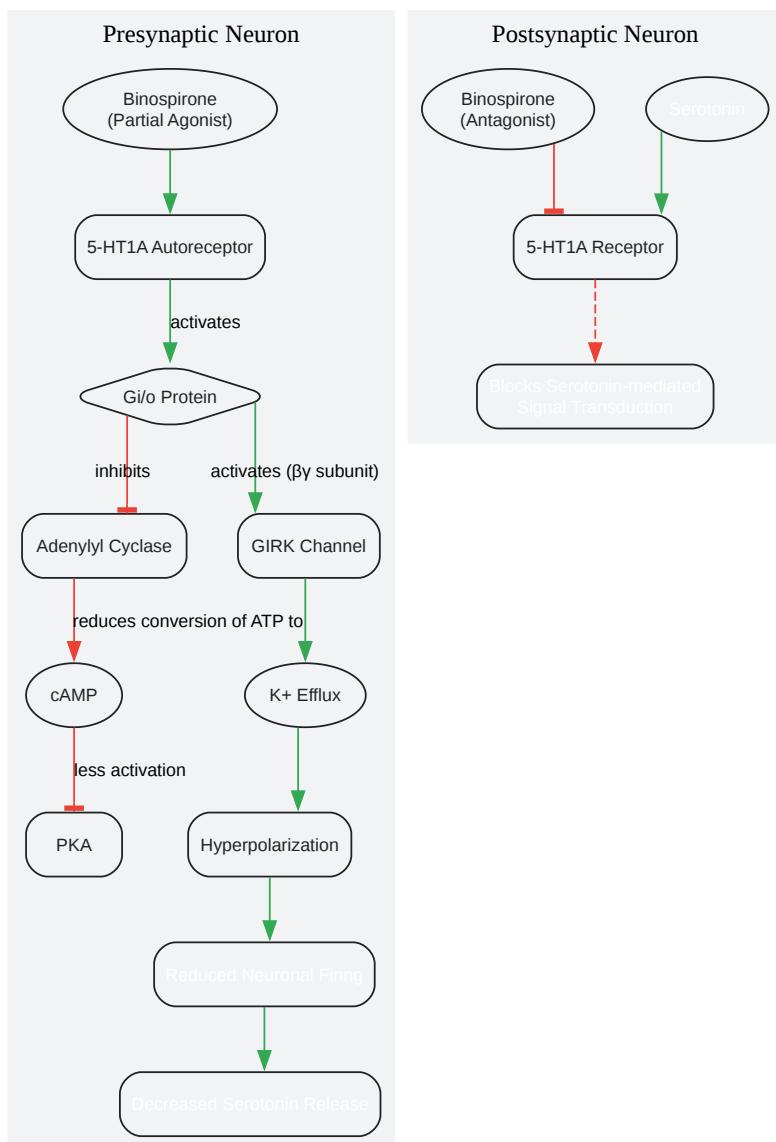
Mechanism of Action and Signaling Pathways

Binospirone's primary mechanism of action involves its interaction with serotonin 5-HT1A and dopamine D2 receptors.

5-HT1A Receptor Signaling

Binospirone acts as a partial agonist at presynaptic 5-HT1A autoreceptors and an antagonist at postsynaptic 5-HT1A receptors. The 5-HT1A receptor is a G-protein coupled receptor (GPCR) that couples to the inhibitory G-protein, Gi/o.

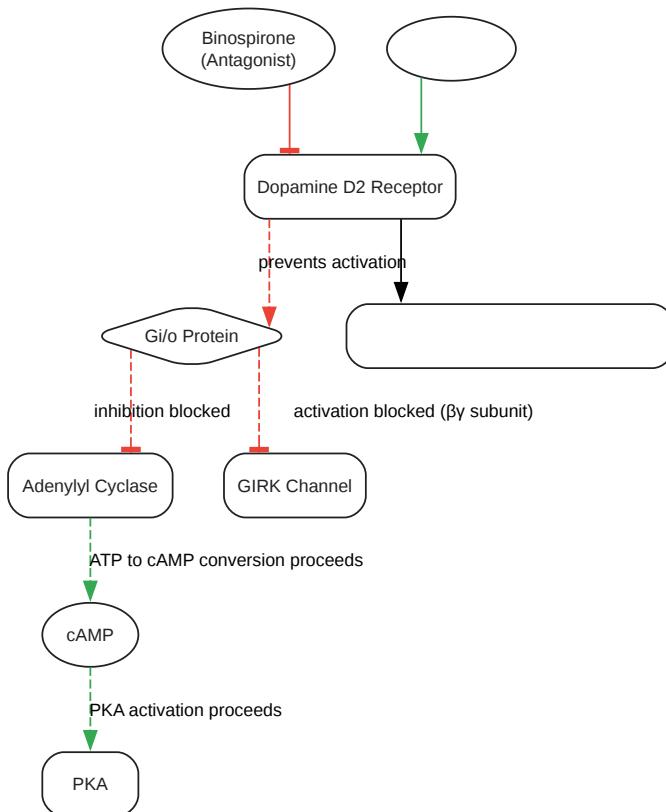
- Presynaptic Partial Agonism: Activation of presynaptic 5-HT1A autoreceptors by **binospirone** leads to the dissociation of the Gi/o protein. The α -subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The $\beta\gamma$ -subunit can activate G-protein-coupled inwardly-rectifying potassium (GIRK) channels, causing hyperpolarization and reduced neuronal firing, thus decreasing serotonin release.
- Postsynaptic Antagonism: At postsynaptic 5-HT1A receptors, **binospirone** acts as an antagonist, blocking the effects of endogenous serotonin.



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Dopamine D2 Receptor Signaling

Binospirone also acts as an antagonist at dopamine D2 receptors. Similar to the 5-HT1A receptor, the D2 receptor is a Gi/o-coupled GPCR. As an antagonist, **binospirone** blocks the binding of dopamine to the D2 receptor, thereby preventing the downstream signaling cascade which includes the inhibition of Adenylyl Cyclase and the modulation of ion channels.

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Key Experimental Protocols for Pharmacological Characterization

Radioligand Binding Assay for 5-HT1A Receptor Affinity

This assay determines the affinity of **binospirone** for the 5-HT1A receptor by measuring its ability to compete with a radiolabeled ligand.

- Materials:
 - Membrane preparation from cells expressing the 5-HT1A receptor.
 - Radioligand: [³H]8-OH-DPAT.
 - Test compound: **Binospirone** mesylate.
 - Assay buffer, wash buffer, scintillation cocktail.
- Procedure:
 - Incubate the membrane preparation with a fixed concentration of [³H]8-OH-DPAT and varying concentrations of **binospirone**.

- Separate bound from unbound radioligand by rapid filtration through glass fiber filters.
- Wash the filters to remove non-specifically bound radioligand.
- Measure the radioactivity retained on the filters using a scintillation counter.
- Analyze the data to determine the IC_{50} value of **binospirone**, which is then used to calculate the binding affinity (K_i).

cAMP Assay for Functional Activity

This assay measures the ability of **binospirone** to modulate the production of cyclic AMP (cAMP) in cells expressing the 5-HT1A receptor, thus determining functional activity as a partial agonist or antagonist.

- Materials:

- Cells expressing the 5-HT1A receptor.
- Binospirone** mesylate.
- Forskolin (an adenylyl cyclase activator).
- cAMP assay kit (e.g., HTRF, ELISA).

- Procedure:

- Culture the cells and treat them with varying concentrations of **binospirone**.
- Stimulate the cells with forskolin to induce cAMP production.
- Lyse the cells and measure the intracellular cAMP levels using a suitable assay kit.
- Analyze the data to determine the effect of **binospirone** on cAMP production, which indicates its functional activity at the receptor.

Conclusion

This technical guide provides a detailed overview of the synthesis, characterization, and mechanism of action of **binospirone**. The provided synthetic experimental protocols offer a solid foundation for researchers working with this compound. The elucidation of its dual action at 5-HT1A receptors and with D2 receptors, as visualized through the signaling pathway diagrams, is crucial for understanding its unique pharmacological profile. While specific characterization data for **binospirone** remains elusive in public literature, the data from the closely related compound buspirone serves as a valuable reference. Further research and publication of detailed experimental findings on **binospirone** will be invaluable to the scientific community.

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References

- 1. data.epo.org [data.epo.org]
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